![molecular formula C13H15F2NO B13469228 3,3-Difluoro-1-[(4-methoxyphenyl)methyl]-4-methylidenepyrrolidine](/img/structure/B13469228.png)
3,3-Difluoro-1-[(4-methoxyphenyl)methyl]-4-methylidenepyrrolidine
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Overview
Description
3,3-Difluoro-1-[(4-methoxyphenyl)methyl]-4-methylidenepyrrolidine is a synthetic organic compound characterized by the presence of difluoromethyl and methoxyphenyl groups attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-[(4-methoxyphenyl)methyl]-4-methylidenepyrrolidine typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve the optimization of reaction conditions to achieve high yields and purity. This can include the use of specific catalysts, solvents, and temperature controls to ensure efficient synthesis. The exact industrial methods may vary depending on the scale of production and the desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-[(4-methoxyphenyl)methyl]-4-methylidenepyrrolidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, nucleophiles, electrophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction may produce difluoromethyl alcohols.
Scientific Research Applications
3,3-Difluoro-1-[(4-methoxyphenyl)methyl]-4-methylidenepyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-[(4-methoxyphenyl)methyl]-4-methylidenepyrrolidine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed effects . The exact mechanism can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is used as an intermediate in the synthesis of fungicides and has similar difluoromethyl and aromatic ring structures.
2,3-Difluoro-4-methoxyphenol: This compound shares the difluoromethyl and methoxyphenyl groups but differs in its overall structure and applications.
Uniqueness
3,3-Difluoro-1-[(4-methoxyphenyl)methyl]-4-methylidenepyrrolidine is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its ability to undergo multiple types of chemical reactions and its potential biological activities make it a valuable compound for further research and development.
Properties
Molecular Formula |
C13H15F2NO |
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Molecular Weight |
239.26 g/mol |
IUPAC Name |
3,3-difluoro-1-[(4-methoxyphenyl)methyl]-4-methylidenepyrrolidine |
InChI |
InChI=1S/C13H15F2NO/c1-10-7-16(9-13(10,14)15)8-11-3-5-12(17-2)6-4-11/h3-6H,1,7-9H2,2H3 |
InChI Key |
SSXBMNRTDAFWII-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC(=C)C(C2)(F)F |
Origin of Product |
United States |
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